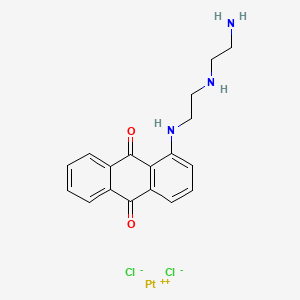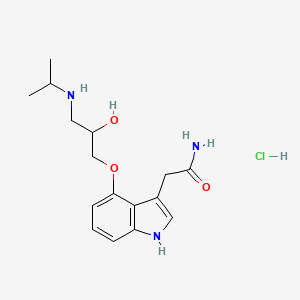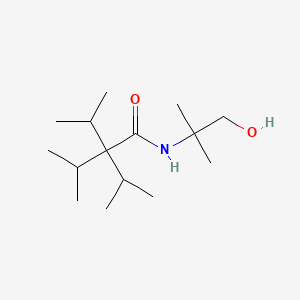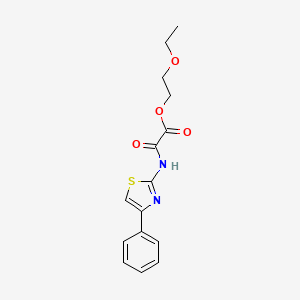
2-Ethoxyethyl N-(4-phenylthiazol-2-yl)oxamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxyethyl N-(4-phenylthiazol-2-yl)oxamate is a chemical compound known for its diverse applications in scientific research. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the phenyl group attached to the thiazole ring enhances its chemical properties, making it a valuable compound in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl N-(4-phenylthiazol-2-yl)oxamate typically involves the reaction of 4-phenylthiazol-2-amine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxyethyl N-(4-phenylthiazol-2-yl)oxamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the oxamate group.
Substitution: Substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethoxyethyl N-(4-phenylthiazol-2-yl)oxamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anti-tumor agent.
Industry: Utilized in the development of organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 2-Ethoxyethyl N-(4-phenylthiazol-2-yl)oxamate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or proteins, leading to its antibacterial or anti-tumor effects. The thiazole ring plays a crucial role in binding to these targets, disrupting their normal function and leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-phenylthiazol-2-yl)benzenesulfonamide: Known for its antibacterial activity.
4-phenylthiazol-2-yl-(phenylhydrazono)acetonitrile: Used in organic semiconductors.
Uniqueness
2-Ethoxyethyl N-(4-phenylthiazol-2-yl)oxamate stands out due to its unique combination of the ethoxyethyl group and the oxamate moiety, which enhances its solubility and reactivity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
81529-70-6 |
|---|---|
Molekularformel |
C15H16N2O4S |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-ethoxyethyl 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetate |
InChI |
InChI=1S/C15H16N2O4S/c1-2-20-8-9-21-14(19)13(18)17-15-16-12(10-22-15)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,17,18) |
InChI-Schlüssel |
ZOOQXNXFZXSKMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOC(=O)C(=O)NC1=NC(=CS1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


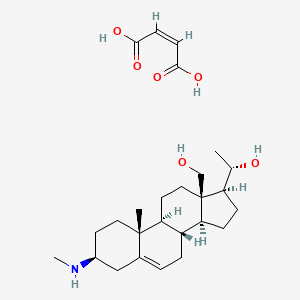


![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12749490.png)




